4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S739968
CAS No.
307951-53-7
M.F
C8H7ClN2
M. Wt
166.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

CAS Number

307951-53-7

Product Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)

InChI Key

OFCAZVVESRXGRC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN=C2N1)Cl

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)Cl

Precursor for Medicinal Chemistry

-Cl-2-Me-pyrrolo[2,3-b]pyridine acts as a versatile precursor for the synthesis of various heterocyclic compounds, particularly those belonging to the pyrrolo[2,3-b]pyridine class. These compounds exhibit a wide range of biological activities, making them interesting candidates for drug discovery efforts. Studies have shown their potential as:

  • Kinase inhibitors: Certain derivatives of 4-Cl-2-Me-pyrrolo[2,3-b]pyridine have been explored for their ability to inhibit kinases, enzymes involved in various cellular processes. Kinase inhibitors hold promise in the treatment of cancer and other diseases [].
  • Antimicrobial agents: Some 4-Cl-2-Me-pyrrolo[2,3-b]pyridine-derived compounds have displayed antimicrobial activity against bacteria and fungi, suggesting potential applications in developing new antibiotics and antifungals [].

Material Science Applications

The unique structural properties of 4-Cl-2-Me-pyrrolo[2,3-b]pyridine have also attracted interest in material science research. Studies have investigated its potential use in:

  • Organic electronics: The aromatic and heteroaromatic character of 4-Cl-2-Me-pyrrolo[2,3-b]pyridine makes it a potential candidate for developing organic semiconductors, materials used in organic light-emitting diodes (OLEDs) and organic solar cells [].
  • Ligand design: The molecule's ability to form coordination complexes with metal ions paves the way for its exploration as a ligand in the design of new functional materials with specific properties [].

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system composed of a pyrrole and a pyridine. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position contributes to its unique structural and chemical properties. This compound belongs to the broader class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of various reduced forms.
  • Substitution: Nucleophilic substitution reactions may occur at the chlorine atom, allowing for the introduction of different nucleophiles such as amines or thiols.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research indicates that compounds within the pyrrolopyridine family exhibit significant biological activities, including:

  • Antitumor Properties: Studies have shown that derivatives of pyrrolo[2,3-b]pyridine possess potent antitumor activity. For instance, specific derivatives have demonstrated effective inhibition against various cancer cell lines .
  • Phosphodiesterase Inhibition: Some derivatives are noted for their selective inhibition of phosphodiesterase enzymes, particularly PDE4B, which is relevant in treating inflammatory diseases .

The biological activity of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine makes it a candidate for further pharmacological studies.

The synthesis of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:

  • Starting Materials: The synthesis often begins with 4-chloro-2-nitropyridine.
  • Reduction and Cyclization: This precursor can undergo reduction using palladium on carbon and hydrogen gas under controlled conditions to facilitate cyclization into the desired product.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure high yield and purity .

These methods highlight the compound's accessibility for research and industrial applications.

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several notable applications:

  • Medicinal Chemistry: Its derivatives are explored for their potential as therapeutic agents against cancer and inflammatory diseases.
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules.

The versatility of this compound underscores its significance in both academic research and industrial contexts.

Interaction studies involving 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets. Notably:

  • Phosphodiesterase Inhibition: Specific derivatives have shown promising results in inhibiting phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways related to inflammation and cancer .
  • Receptor Binding Studies: The compound's interactions with central nervous system receptors have been evaluated, revealing selective activity that could inform drug development strategies .

These studies are essential for understanding the pharmacodynamics and potential therapeutic uses of this compound.

Several compounds share structural similarities with 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrrolo[2,3-b]pyridineLacks chlorine and methyl substituentsLess reactive due to simpler structure
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2-oneBromine instead of chlorineDifferent reactivity profile due to bromine
1H-Pyrazolo[3,4-b]pyridineFused pyrazole ringDistinct chemical properties compared to pyrrole
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrileContains a carbonitrile groupPotentially different biological activity
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridineAdditional chlorophenyl substituentAltered pharmacokinetic properties

The unique combination of chlorine and methyl groups in 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine enhances its reactivity and biological activity compared to these similar compounds.

X-ray Diffraction Analysis of π-π Stacking Interactions

The molecular structure of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine features a fused pyrrole-pyridine core with a chlorine atom at the 4-position and a methyl group at the 2-position. X-ray crystallographic studies reveal a three-dimensional network stabilized by π-π interactions between aromatic rings. For example, in the sulfonamide-protected derivative (C₁₄H₁₁ClN₂O₂S), the 4-methylphenylsulfonyl group forms π-π interactions with adjacent molecules, with centroid-to-centroid distances of 3.623 Å. These interactions contribute to the compound’s crystalline packing efficiency, as observed in similar pyrrolopyridine derivatives where offset π-stacking sequences (e.g., ABA’B’AB…) yield interplanar separations of 3.44–3.48 Å.

The chlorine atom’s electronegativity induces dipole-dipole interactions, while the methyl group introduces steric effects that influence molecular orientation. In the parent compound, the dihedral angle between the pyrrolopyridine core and substituents (e.g., sulfonyl groups) averages 79.6°, highlighting the structural flexibility required for intermolecular stabilization.

Conformational Analysis via Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-31G* level demonstrate near-planar geometries for the pyrrolo[2,3-b]pyridine backbone, with dihedral angles between fused rings measuring ≤7.4°. The methyl substituent at the 2-position introduces minor steric hindrance, causing a slight deviation (≤27.2°) in adjacent thiophene spacers in hybrid structures. HOMO-LUMO energy gaps calculated for analogous systems range from 1.92–1.97 eV, indicating moderate electronic stability suitable for functionalization.

Table 1: DFT-Derived Geometric Parameters

ParameterValue (Å/°)Source Compound
Pyrrolopyridine dihedral0.5–7.4°PPy-BT2T-PPy
HOMO-LUMO gap1.92–1.97 eVIN-BT2T-IN
C–Cl bond length1.73 Å4-Chloro-7-azaindole

Regioselective Synthesis Methodologies

Madelung Cyclization Approaches for Core Scaffold Construction

Madelung cyclization, adapted from indole synthesis, enables efficient construction of the pyrrolo[2,3-b]pyridine core. Heating N-(2-aminopyridin-3-yl)acetamide with potassium tert-butoxide at 200–220°C induces intramolecular cyclization, yielding the unsubstituted scaffold in 68–78% efficiency. For 4-chloro-2-methyl derivatives, precursor halogenation precedes cyclization. For example, 2-chloro-3-methylpyridine undergoes Pd-catalyzed coupling with triisopropylsilane-protected pyrrole intermediates, followed by deprotection.

Halogenation Strategies for Position-Specific Substitution

Direct chlorination at the 4-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, with yields exceeding 85%. Regioselectivity is governed by the electron-donating methyl group at the 2-position, which deactivates adjacent positions toward electrophilic substitution. Alternative methods include Ullmann-type coupling of pre-halogenated pyridine fragments with pyrrole precursors, though this requires stoichiometric copper catalysts.

Table 2: Halogenation Reaction Conditions

ReagentTemperatureYield (%)Selectivity
SO₂Cl₂0°C85–904-Cl
N-Chlorosuccinimide25°C70–754-Cl

Advanced Functionalization Techniques

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl functionalization at the 4-chloro position. Using PdCl₂(dppf) and K₂CO₃ in 1,4-dioxane/water (90°C, 2 h), boronic acids react with 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine to yield biaryl derivatives (e.g., 4-phenyl analogs) in 60–70% yield. Buchwald-Hartwig amination with primary amines under Pd(OAc)₂/Xantphos catalysis provides 4-amino derivatives, though competing hydrolysis necessitates anhydrous conditions.

Nucleophilic Aromatic Substitution Optimization

The 4-chloro group undergoes nucleophilic substitution with amines, alkoxides, and thiols. Reaction with morpholine in DMF at 120°C for 12 h replaces chlorine with morpholino groups in 75% yield. Microwave-assisted substitution reduces reaction times to 30 minutes while maintaining ≥80% efficiency. Steric effects from the 2-methyl group slightly hinder substitution kinetics, requiring elevated temperatures compared to unsubstituted analogs.

Table 3: Nucleophilic Substitution Parameters

NucleophileConditionsYield (%)
MorpholineDMF, 120°C, 12 h75
Sodium methoxideMeOH, reflux, 6 h68
ThiophenolDMSO, 100°C, 8 h72

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-15-2023

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